1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is an important organic compound used in many scientific and medical applications. It is a heterocyclic amine derived from cyclopropylmethyl and pyridine groups. It is a colorless and odorless solid that is soluble in water and slightly soluble in ethanol. This compound has been extensively studied due to its various biological and medicinal properties.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound that has been explored in various chemical syntheses and reactions. Research studies have shown that derivatives of this compound, such as 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, can be formed through reactions with malononitrile and cyanoacetamide. These derivatives have been further used in cyclocondensation reactions to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenco et al., 2020). This indicates a versatile role in synthetic chemistry, particularly in the formation of complex heterocyclic structures.
Potential Anticancer Applications
The compound and its derivatives have shown potential in medicinal chemistry, particularly in anticancer research. A study reported the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which are structurally related to this compound. These compounds exhibited moderate to good cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).
Exploration in Material Science
Further research has explored the use of related pyrazole derivatives in material science. For instance, the synthesis, characterization, and biological activity evaluation of pyrazole derivatives, including their potential antimicrobial properties, have been investigated. This suggests the potential application of this compound in developing new materials with specific properties (Titi et al., 2020).
Insecticidal Research
In the field of agriculture and pest control, derivatives of this compound have been evaluated for their insecticidal properties. A study on the development of a scalable process for the insecticidal candidate tyclopyrazoflor, which involves a key intermediate structurally similar to this compound, highlights the potential application in developing new insecticides (Yang et al., 2019).
properties
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-7-11(10-3-1-2-6-14-10)15-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBUHMRUAXVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.